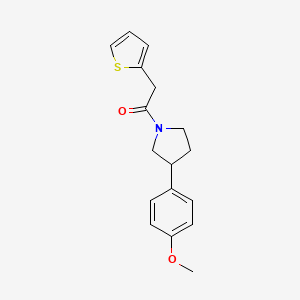
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, commonly known as MPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPT belongs to the class of psychoactive substances known as cathinones, which are structurally similar to amphetamines.
Applications De Recherche Scientifique
Conducting Polymers
Research by Pandule et al. (2014) on conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives highlighted the synthesis of polymers via chemical and electrochemical polymerization methods. These polymers exhibited promising electrical conductivity and good thermal stability, demonstrating potential applications in electronic devices. The study also assessed the influence of substituents on the polymers' properties, finding that electron-donating substituents enhanced electrical conductivity (Pandule et al., 2014).
Metal-Free Synthesis of Polysubstituted Pyrroles
Kumar et al. (2017) developed an efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives. This process utilized intermolecular cycloaddition and surfactants in an aqueous medium, highlighting an environmentally friendly approach to synthesizing complex organic structures with potential utility in various pharmaceutical and material science applications (Kumar et al., 2017).
Solvent Effect on Neutral Co (II) Complexes
Patel et al. (2019) investigated the solvent effect on the crystallization and molecular stability of neutral Co (II) complexes derived from a paeonol derivative. This study provides insights into the structural and stability variations induced by different solvents, contributing to the understanding of metal-organic frameworks and their potential applications in catalysis and material science (Patel et al., 2019).
Schiff Bases Synthesis and Antimicrobial Activity
Puthran et al. (2019) synthesized novel Schiff bases using a technique that could have implications for the development of new antimicrobial agents. The study explored the structure-activity relationship of these compounds, offering a pathway for the design of drugs targeting resistant microbial strains (Puthran et al., 2019).
Hydrogen Bonding in Enaminones
Balderson et al. (2007) characterized the hydrogen bonding patterns in enaminones, revealing the structural basis for their reactivity and potential applications in organic synthesis and material science. The study provided detailed insights into the molecular interactions that could influence the design of new organic compounds with specific properties (Balderson et al., 2007).
Propriétés
IUPAC Name |
1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-15-6-4-13(5-7-15)14-8-9-18(12-14)17(19)11-16-3-2-10-21-16/h2-7,10,14H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIRHNGSBSVAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[3.3]heptane-2-carbonyl chloride](/img/structure/B2458107.png)
![4-bromo-N-[cyano(thiophen-3-yl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2458108.png)
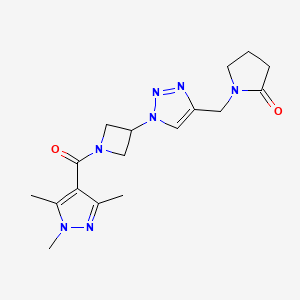
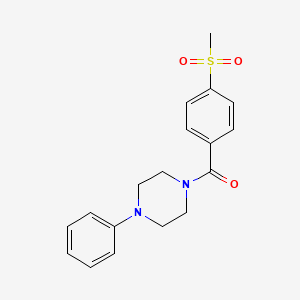
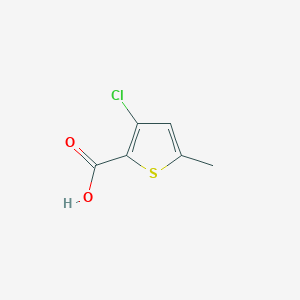
![(E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2458113.png)
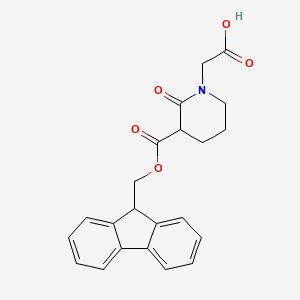
![6-(2-chloro-6-fluorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2458117.png)
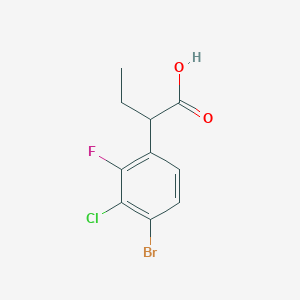
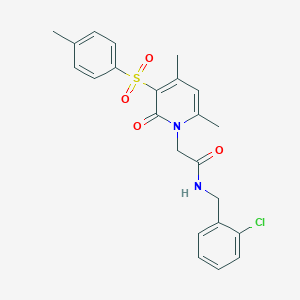
![N-(2,4-difluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2458122.png)
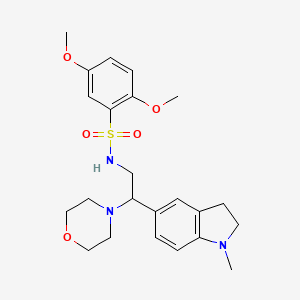
![3-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2458124.png)
![6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2458125.png)